Entecavir Entecavir Entecavir (anhydrous) is guanine substituted at the 9 position by a 4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl group. A synthetic analogue of 2'-deoxyguanosine, it is a nucleoside reverse transcriptase inhibitor with selective antiviral activity against hepatitis B virus. Entecavir is phosphorylated intracellularly to the active triphosphate form, which competes with deoxyguanosine triphosphate, the natural substrate of hepatitis B virus reverse transcriptase, inhibiting every stage of the enzyme's activity, although it has no activity against HIV. It is used for the treatment of chronic hepatitis B. It has a role as an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an antiviral drug. It is a member of 2-aminopurines, an oxopurine, a primary alcohol and a secondary alcohol.
Entecavir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 2 years of age and older who meet certain requirements, as determined by a health care provider.
HBV can be an opportunistic infection (OI) of HIV.
Entecavir is an oral antiviral drug used in the treatment of hepatitis B infection. It is marketed under the trade name Baraclude (BMS). Entecavir is a guanine analogue that inhibits all three steps in the viral replication process, and the manufacturer claims that it is more efficacious than previous agents used to treat hepatitis B (lamivudine and adefovir). It was approved by the U.S. Food and Drug Administration (FDA) in March 2005.
Entecavir anhydrous is a Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of entecavir anhydrous is as a Nucleoside Reverse Transcriptase Inhibitor.
Entecavir is a guanosine nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection. Entecavir therapy can be associated with flares of the underlying hepatitis B during or after therapy, but has not been linked to cases of clinically apparent liver injury.
Entecavir is a synthetic analog of 2-deoxyguanosine with antiviral activity against hepatitis B virus (HBV). Entecavir is activated in vivo to a 5-triphosphate metabolite. In turn, the triphosphate form competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The incorporation of the activated triphosphate metabolite of entecavir inhibits the reverse transcriptase (RT) viral RNA-dependent HBV DNA polymerase and, so, the replication of viral DNA and transcription.
Entecavir Anhydrous is an anhydrous formulation of entecavir, a synthetic analog of 2-deoxyguanosine with antiviral activity against hepatitis B virus (HBV). Entecavir is activated in vivo to a 5-triphosphate metabolite. In turn, the triphosphate form competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The incorporation of the activated triphosphate metabolite of entecavir inhibits the reverse transcriptase (RT) viral RNA-dependent HBV DNA polymerase and, so, the replication of viral DNA and transcription.
Brand Name: Vulcanchem
CAS No.: 142217-69-4
VCID: VC0527206
InChI: InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
SMILES: C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Molecular Formula: C12H15N5O3
Molecular Weight: 277.28 g/mol

Entecavir

CAS No.: 142217-69-4

Inhibitors

VCID: VC0527206

Molecular Formula: C12H15N5O3

Molecular Weight: 277.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Entecavir - 142217-69-4

Description Entecavir (anhydrous) is guanine substituted at the 9 position by a 4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl group. A synthetic analogue of 2'-deoxyguanosine, it is a nucleoside reverse transcriptase inhibitor with selective antiviral activity against hepatitis B virus. Entecavir is phosphorylated intracellularly to the active triphosphate form, which competes with deoxyguanosine triphosphate, the natural substrate of hepatitis B virus reverse transcriptase, inhibiting every stage of the enzyme's activity, although it has no activity against HIV. It is used for the treatment of chronic hepatitis B. It has a role as an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an antiviral drug. It is a member of 2-aminopurines, an oxopurine, a primary alcohol and a secondary alcohol.
Entecavir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 2 years of age and older who meet certain requirements, as determined by a health care provider.
HBV can be an opportunistic infection (OI) of HIV.
Entecavir is an oral antiviral drug used in the treatment of hepatitis B infection. It is marketed under the trade name Baraclude (BMS). Entecavir is a guanine analogue that inhibits all three steps in the viral replication process, and the manufacturer claims that it is more efficacious than previous agents used to treat hepatitis B (lamivudine and adefovir). It was approved by the U.S. Food and Drug Administration (FDA) in March 2005.
Entecavir anhydrous is a Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of entecavir anhydrous is as a Nucleoside Reverse Transcriptase Inhibitor.
Entecavir is a guanosine nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection. Entecavir therapy can be associated with flares of the underlying hepatitis B during or after therapy, but has not been linked to cases of clinically apparent liver injury.
Entecavir is a synthetic analog of 2-deoxyguanosine with antiviral activity against hepatitis B virus (HBV). Entecavir is activated in vivo to a 5-triphosphate metabolite. In turn, the triphosphate form competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The incorporation of the activated triphosphate metabolite of entecavir inhibits the reverse transcriptase (RT) viral RNA-dependent HBV DNA polymerase and, so, the replication of viral DNA and transcription.
Entecavir Anhydrous is an anhydrous formulation of entecavir, a synthetic analog of 2-deoxyguanosine with antiviral activity against hepatitis B virus (HBV). Entecavir is activated in vivo to a 5-triphosphate metabolite. In turn, the triphosphate form competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The incorporation of the activated triphosphate metabolite of entecavir inhibits the reverse transcriptase (RT) viral RNA-dependent HBV DNA polymerase and, so, the replication of viral DNA and transcription.
CAS No. 142217-69-4
Product Name Entecavir
Molecular Formula C12H15N5O3
Molecular Weight 277.28 g/mol
IUPAC Name 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Standard InChI InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
Standard InChIKey QDGZDCVAUDNJFG-FXQIFTODSA-N
Isomeric SMILES C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
SMILES C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Canonical SMILES C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Appearance Solid powder
Colorform White to off white powder
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C)
In water, 2.4X10+3 mg/L, temp not specified
6.59e+00 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Entecavir; Baraclude; Entecavir; BMS-200475; FT-0083013; D07896;
Reference 1: Shang J, Wang H, Sun J, Fan Z, Huang F, Zhang Y, Jiang Q, Dai M, Xu N, Lin R,
2: Han M, Jiang J, Hou J, Tan D, Sun Y, Zhao M, Ning Q. Sustained immune control
3: Lee HW, Park JY, Ahn SH. An evaluation of entecavir for the treatment of
4: Law ST, Lee MK, Li KK, Mok CK. Comparison of efficacy and renal safety of
5: Ahn J, Lee HM, Lim JK, Pan CQ, Nguyen MH, Ray Kim W, Mannalithara A, Trinh H,
6: Jonas MM, Chang MH, Sokal E, Schwarz KB, Kelly D, Kim KM, Ling SC, Rosenthal
7: Park JH, Ahn SJ, Cho HJ, Sun Kim S, Cheong JY, Cho SW. Clinical course of
8: Park JY, Kim CW, Bae SH, Jung KS, Kim HY, Yoon SK, Han KH, Ahn SH. Entecavir
9: Ceylan B, Arslan F, Batırel A, Fincancı M, Yardımcı C, Fersan E, Paşaoğlu E,
10: Meng Z, Zhang X, Pei R, Zhang E, Kemper T, Vollmer J, Davis HL, Glebe D,
11: De Nicolò A, Bonifacio G, Boglione L, Cusato J, Pensi D, Tomasello C, Di
12: Ha NB, Trinh HN, Rosenblatt L, Nghiem D, Nguyen MH. Treatment Outcomes With
13: Papatheodoridis G, Dalekos G, Sypsa V, Yurdaydin C, Buti M, Goulis J, Calleja
14: Chaung KT, O'Brien C, Ha NB, Nguyen NH, Trinh HN, Nguyen MH. Alternative
15: Shin SK, Kim JH, Park H, Kwon OS, Lee HJ, Yeon JE, Byun KS, Suh SJ, Yim HJ,
16: Peng J, Luo WF, Zhou B, Wen WQ. Investigation into withdrawal of entecavir
17: Romero Díaz-Maroto V, Sánchez Cuervo M, Rodríguez Sagrado MÁ, Bermejo Vicedo
18: Li N, Xu JH, Yu M, Wang S, Si CW, Yu YY. Relationship between virological
19: Zhang Y, Hu P, Qi X, Ren H, Mao RC, Zhang JM. A comparison of telbivudine and
20: Liu F, Zou F, Wang X, Hu H, Hu P, Ren H. A model with combined viral and
PubChem Compound 135398508
Last Modified Aug 15 2023

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